1-benzyl-5-phenylazepan-4-one
Description
Properties
CAS No. |
735217-70-6 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzyl 5 Phenylazepan 4 One
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target molecule is highly dependent on the efficient preparation of its key structural precursors. These precursors are broadly categorized into phenyl-substituted fragments that will form the carbon backbone of the ring and N-benzyl building blocks that introduce the defining benzyl (B1604629) group on the nitrogen atom.
Synthesis of Key Phenyl-Substituted Precursors
The phenyl group at the C5 position of the azepanone ring necessitates a precursor that contains this specific substitution pattern. A plausible approach involves the synthesis of a dicarboxylic acid or diester with a phenyl group at the appropriate position. For instance, a substituted glutaric acid or pimelic acid derivative could serve as a starting point.
One potential strategy begins with a Michael addition of a phenyl-containing nucleophile to an appropriate acceptor. For example, the reaction of a malonic ester derivative with a cinnamaldehyde (B126680) or a related α,β-unsaturated carbonyl compound could provide a suitable carbon skeleton. Subsequent functional group manipulations, such as reduction and chain extension, would be necessary to arrive at the desired seven-carbon backbone.
Another approach could involve the use of a pre-existing phenyl-substituted cyclic ketone, which could then be cleaved and modified. For instance, a derivative of 4-phenylcyclohexanone (B41837) could be subjected to an oxidative cleavage to yield a dicarboxylic acid, which could then be further elaborated.
Preparation of N-Benzyl Building Blocks
The N-benzyl group is typically introduced via the use of benzylamine (B48309) or a benzyl halide. Benzylamine is a readily available primary amine that can be incorporated through several methods, including reductive amination or by serving as a nucleophile in ring-opening reactions.
Reductive amination is a versatile method for forming C-N bonds. This process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. In the context of synthesizing 1-benzyl-5-phenylazepan-4-one, a precursor containing a ketone or aldehyde functionality could be reacted with benzylamine in the presence of a selective reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
Alternatively, N-benzylation can be achieved by reacting a precursor containing a primary or secondary amine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. This method is straightforward but can sometimes lead to over-alkylation if not carefully controlled.
Key Ring-Closure Reactions and Azepanone Cyclization Pathways
With the appropriate linear precursors in hand, the crucial step is the formation of the seven-membered azepanone ring. Several strategies can be employed for this key transformation, including intramolecular condensation, ring expansion of smaller heterocycles, and modern transition metal-catalyzed methods.
Intramolecular Condensation and Cyclization Approaches
Intramolecular condensation reactions are a classical and effective method for forming cyclic structures. The Dieckmann condensation, which is the intramolecular version of the Claisen condensation, is particularly relevant for the synthesis of cyclic β-keto esters. A suitably substituted pimelic acid diester, for instance, could undergo a Dieckmann condensation to form a seven-membered cyclic β-keto ester. Subsequent hydrolysis and decarboxylation would then yield the desired azepan-4-one (B24970). The success of this reaction is often dependent on high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
Another approach is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles to form an enamino-nitrile, which can then be hydrolyzed to a ketone. This method could be applied to a precursor containing two nitrile groups at the appropriate positions.
Ring Expansion Methodologies from Smaller Heterocycles
Ring expansion reactions offer an alternative and often efficient route to seven-membered rings, starting from more readily available five- or six-membered heterocycles. A common strategy involves the expansion of a substituted piperidine (B6355638) ring. For example, a 1-benzyl-4-piperidone derivative could be a potential starting material. The introduction of a suitable functional group at the 3-position of the piperidine ring, such as a hydroxymethyl or a protected amino group, could facilitate a subsequent rearrangement and ring expansion to the azepanone system.
One such method is the Tiffeneau-Demjanov rearrangement, where a β-amino alcohol is treated with nitrous acid to form a diazonium ion, which then undergoes a concerted rearrangement with ring expansion. Adapting this methodology to a suitably substituted 1-benzylpiperidine (B1218667) derivative could provide a viable route to the 1-benzyl-azepan-4-one core structure.
Transition Metal-Catalyzed Cyclization Protocols
Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of complex cyclic systems under mild conditions. Palladium- and rhodium-catalyzed reactions, in particular, have been employed for the synthesis of nitrogen-containing heterocycles.
For instance, an intramolecular Heck reaction could be envisioned, where a precursor containing an appropriately positioned aryl or vinyl halide and an alkene moiety could undergo a palladium-catalyzed cyclization to form the seven-membered ring. Similarly, rhodium-catalyzed C-H activation and insertion reactions could be utilized to form a key C-C bond in the cyclization step.
Gold-catalyzed cyclization of enynes has also emerged as a powerful tool for the synthesis of various carbocycles and heterocycles. A precursor containing both an alkyne and an alkene at appropriate positions could potentially undergo a gold-catalyzed cyclization to form the azepanone ring.
Control of Regioselectivity and Stereoselectivity in Azepane Ring Formation
The construction of the azepane core, particularly with substituents at the C4 and C5 positions, presents significant challenges in controlling both regioselectivity (the placement of functional groups) and stereoselectivity (the spatial orientation of atoms). rsc.org Achieving high levels of control is crucial as the biological activity of such molecules is often dependent on their specific stereochemistry. Convergent intermolecular annulations, such as the (4+3) cycloaddition, represent a powerful strategy for assembling the seven-membered ring with a high degree of stereochemical control. epfl.ch
Diastereoselectivity in the formation of the this compound ring system can be achieved by controlling the relative orientation of the benzyl and phenyl substituents. One effective method is the Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes. epfl.ch In this approach, the choice of Lewis acid catalyst can strongly influence the diastereomeric ratio of the resulting azepanone product. For instance, the reaction can be optimized to favor the formation of a single diastereomer. epfl.ch
Another established strategy for building diastereomerically pure azepane derivatives is through a piperidine ring expansion, which can proceed with excellent stereoselectivity and regioselectivity. rsc.org The stereochemistry of the final azepane is dictated by the stereochemistry of the piperidine precursor.
Below is a table illustrating how catalyst selection in a (4+3) annulation reaction can influence diastereoselectivity, based on findings for structurally related azepanones. epfl.ch
| Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) |
| Yb(OTf)₃ | >20:1 | 80 |
| Sc(OTf)₃ | 10:1 | 75 |
| Cu(OTf)₂ | 1:1 | 71 |
| Zn(OTf)₂ | 4:1 | 45 |
This interactive table demonstrates the critical role of the Lewis acid in directing the stereochemical outcome of the cycloaddition.
Producing a single enantiomer of this compound requires asymmetric synthesis, a process that can be guided by either chiral catalysts or chiral auxiliaries.
Chiral Catalysis: Enantioselective synthesis can be achieved by using a chiral catalyst that creates a chiral environment for the reaction. For example, in the (4+3) annulation method, employing a chiral ligand in conjunction with a metal catalyst, such as a copper triflate with a trisoxazoline (Tox) ligand, can induce enantioselectivity. epfl.ch Similarly, chiral phase-transfer catalysts, often derived from cinchona alkaloids, are effective in promoting asymmetric alkylation reactions, which could be applied to precursors of the target molecule. mdpi.comnih.govaustinpublishinggroup.com The catalyst's structure dictates the absolute configuration of the product. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of subsequent reactions. wikipedia.org After serving its purpose, the auxiliary can be removed and often recycled. Well-known auxiliaries, such as Evans oxazolidinones or camphorsultam, could be attached to a precursor molecule. wikipedia.orgbath.ac.uk The steric hindrance provided by the auxiliary would then guide the formation of new stereocenters during the azepane ring construction, after which the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org
The following table lists common chiral auxiliaries and their potential application in the synthesis of a chiral precursor to this compound.
| Chiral Auxiliary | Type of Reaction Controlled | Key Feature |
| Evans Oxazolidinones | Aldol (B89426), Alkylation, Diels-Alder Reactions | Steric hindrance from substituents directs electrophilic attack. wikipedia.org |
| Camphorsultam | Michael Additions, Claisen Rearrangements | Provides high asymmetric induction. wikipedia.org |
| Pseudoephedrine Amides | Alkylation Reactions | The methyl group directs the configuration of the addition product. wikipedia.org |
| (S)- or (R)-1-Phenylethylamine | Resolution of Racemates, Asymmetric Synthesis | Forms diastereomeric salts or amides for separation. |
This table outlines established chiral auxiliaries that represent viable tools for the enantioselective synthesis of the target compound.
Optimization of Reaction Conditions and Yield Enhancement Protocols
Maximizing the chemical yield and purity of this compound requires meticulous optimization of all reaction parameters. This involves a systematic investigation of solvents, temperature, reagents, and their respective quantities. researchgate.net
The choice of solvent can profoundly impact reaction rates and selectivity. Linear free energy relationships, such as the Grunwald-Winstein equation, are used to analyze and predict solvent effects on solvolytic reactions, which can be relevant to certain steps in a synthetic pathway. nih.gov For a given transformation, a range of solvents with varying polarities and coordinating abilities should be screened. For instance, a reaction might proceed efficiently in a non-polar solvent like dichloromethane (B109758) (DCM) but poorly in a polar aprotic solvent like dimethylformamide (DMF). beilstein-journals.org
Temperature is another critical parameter. While higher temperatures often increase reaction rates, they can also lead to the formation of undesired byproducts or decomposition. researchgate.net Therefore, a careful study must be conducted to identify the optimal temperature that balances reaction speed with yield and selectivity. researchgate.netrug.nl
The table below presents a hypothetical optimization study for a key synthetic step, illustrating the combined effects of solvent and temperature on product yield.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 25 | <10 |
| 2 | Toluene | 80 | 45 |
| 3 | Acetonitrile (MeCN) | 25 | 20 |
| 4 | Acetonitrile (MeCN) | 80 | 90 researchgate.net |
| 5 | Dichloromethane (DCM) | 25 | 65 |
| 6 | Dichloromethane (DCM) | 40 | 72 |
This interactive table showcases how systematic variation of solvent and temperature is used to identify optimal reaction conditions.
The selection of reagents and their precise stoichiometric ratios are fundamental to achieving a high-yielding and clean reaction. For instance, in a Lewis acid-catalyzed cyclization, not all acids will perform equally; some may lead to higher yields and better selectivity than others. epfl.ch Similarly, in reactions involving a base, the nature of the base (e.g., organic vs. inorganic, strong vs. weak) and its exact equivalence can be the difference between a successful transformation and a complex mixture of products. researchgate.net
Optimizing the stoichiometry involves finding the ideal ratio of reactants and catalysts to ensure complete conversion of the limiting reagent while minimizing waste and side reactions. Running a reaction with a slight excess of one reagent may drive it to completion, but a large excess could complicate purification. Catalyst loading is also a key variable; sufficient catalyst is needed for an efficient reaction rate, but an excessive amount can be wasteful and may introduce impurities. rug.nl
Green Chemistry Approaches for this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govsamipubco.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing pathways.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, ethanol, or bio-based solvents such as Cyrene™. beilstein-journals.orgmdpi.com In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot or multicomponent reactions are excellent examples of atom-economical processes as they reduce the need for intermediate purification steps, saving solvents and energy. nih.gov
Catalysis: Utilizing catalytic reagents instead of stoichiometric ones. Catalysts are used in small amounts and can be recycled, which minimizes waste. mdpi.com This includes metal catalysts, organocatalysts, and biocatalysts (enzymes).
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can dramatically shorten reaction times compared to conventional heating. mdpi.com
The following table compares a hypothetical traditional synthetic approach with a potential green alternative for a key transformation.
| Feature | Traditional Approach | Green Chemistry Approach |
| Solvent | Dichloromethane (DCM) or Toluene | Water or a bio-derived solvent (e.g., Cyrene™) beilstein-journals.org |
| Reagents | Stoichiometric amounts of a strong base (e.g., LDA) | Catalytic amount of a recyclable base or an enzyme mdpi.com |
| Energy | Conventional heating for several hours | Microwave irradiation for several minutes mdpi.com |
| Process | Multiple steps with intermediate isolation | One-pot, multi-component reaction nih.gov |
| Waste | Significant solvent and reagent waste | Minimized waste, recyclable catalyst and solvent |
This table highlights the practical advantages of incorporating green chemistry principles into the synthesis of complex molecules.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. rsc.orgnih.gov The application of microwave irradiation can be particularly advantageous in the synthesis of N-heterocycles. ijpsjournal.com For the synthesis of this compound, a potential microwave-assisted approach could involve the rapid N-benzylation of a precursor, 5-phenylazepan-4-one, or a one-pot cyclization reaction.
The key advantages of microwave heating stem from its ability to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and pressure. This can overcome activation energy barriers and significantly reduce reaction times, often from hours to minutes. sphinxsai.com In a hypothetical microwave-assisted synthesis of this compound, a mixture of 5-phenylazepan-4-one and benzyl bromide in the presence of a suitable base and a high-boiling point solvent could be irradiated in a dedicated microwave reactor. The anticipated benefits would include a significant reduction in reaction time and an increase in yield.
Table 1: Hypothetical Parameters for Microwave-Assisted Synthesis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | 5-phenylazepan-4-one, Benzyl bromide | Precursor ketone and alkylating agent. |
| Base | K₂CO₃ or Et₃N | To neutralize the HBr formed during the reaction. |
| Solvent | Dimethylformamide (DMF) or Acetonitrile | High boiling point polar solvents suitable for microwave heating. |
| Microwave Power | 100-300 W | To achieve and maintain the desired reaction temperature. |
| Temperature | 100-150 °C | To accelerate the rate of N-alkylation. |
| Reaction Time | 5-15 minutes | Significant reduction from conventional heating times. |
| Pressure | 10-15 bar | Controlled within the sealed reaction vessel. |
This approach is analogous to the rapid microwave-assisted synthesis of N-benzyl fulleropyrrolidines, where microwave irradiation significantly shortens reaction times and improves yields under solvent-free conditions. rsc.org The efficiency of microwave-assisted synthesis has been demonstrated for a wide range of N-heterocyclic compounds, suggesting its high potential for the synthesis of this compound. ijpsjournal.com
Mechanochemical Reaction Pathways
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. mdpi.comx-mol.net Reactions are typically performed by grinding or milling solid reactants, either in the absence of a solvent (neat grinding) or with a catalytic amount of liquid (liquid-assisted grinding, LAG). mdpi.com This methodology can lead to the formation of novel products, improved reaction rates, and is inherently more environmentally friendly due to the reduction or elimination of solvent waste.
A plausible mechanochemical synthesis of this compound could be envisioned as a one-pot sequential process. semanticscholar.orgresearchgate.net For instance, the initial formation of the azepane ring through a cyclization reaction could be followed by in-situ N-benzylation, all within a ball mill. The mechanical forces generated during milling can break and form chemical bonds, often at ambient temperature.
Table 2: Proposed Mechanochemical Synthesis Parameters for this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | Precursors for azepan-4-one ring, Benzyl bromide | To form the heterocyclic core and subsequent N-alkylation. |
| Grinding Technique | Liquid-Assisted Grinding (LAG) | A small amount of solvent can enhance reactivity and crystallinity. |
| Milling Equipment | Planetary or Mixer Mill | To provide the necessary mechanical energy for the reaction. |
| Milling Jars/Balls | Stainless steel or Zirconia | Inert materials to prevent contamination. |
| Milling Frequency | 20-30 Hz | To control the energy input into the reaction mixture. |
| Reaction Time | 30-90 minutes | Typically shorter than conventional solution-phase reactions. |
| Auxiliary | Catalytic amount of a non-polar solvent | To facilitate molecular mobility and reaction kinetics. |
The feasibility of such a process is supported by the successful mechanochemical synthesis of various active pharmaceutical ingredients, demonstrating the broad applicability of this technique. researchgate.net The development of a mechanochemical route to this compound would represent a significant advancement in the sustainable production of this and related compounds.
Biocatalytic Synthesis and Enzyme-Mediated Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov This approach is particularly valuable for the synthesis of chiral molecules, which is often a requirement for biologically active compounds. nih.gov For this compound, which possesses a chiral center at the C5 position, biocatalysis could be employed to produce enantiomerically pure forms of the molecule.
One potential biocatalytic strategy is the kinetic resolution of a racemic mixture of a precursor, such as 5-phenylazepan-4-one. Enzymes like lipases could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com Alternatively, alcohol dehydrogenases (ADHs) could be employed for the stereoselective reduction of the ketone functionality to a hydroxyl group, which could then be further manipulated.
Another approach involves the use of transaminases for the asymmetric synthesis of amines, which could be precursors to the azepanone ring. nih.gov While specific enzymes for the synthesis of this compound have not been reported, the vast and ever-expanding toolbox of industrial enzymes suggests that suitable biocatalysts could be identified through screening or protein engineering.
Table 3: Potential Enzyme-Mediated Transformations for Chiral this compound Synthesis
| Enzyme Class | Transformation | Substrate | Product | Rationale |
|---|---|---|---|---|
| Lipase | Kinetic Resolution (Acylation) | Racemic 5-phenylazepan-4-one | Enantiomerically enriched acylated and unreacted azepanones | Separation of enantiomers to obtain a single stereoisomer. mdpi.com |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | This compound | Enantiomerically pure 1-benzyl-5-phenylazepan-4-ol | Stereoselective synthesis of a chiral alcohol precursor. mdpi.com |
| Transaminase (TAm) | Asymmetric Amination | A suitable diketone precursor | Chiral amino-ketone intermediate | Introduction of a chiral amine for subsequent cyclization. |
The use of biocatalysis offers a green and highly selective route to chiral building blocks and final products. nih.gov The development of an enzymatic process for the synthesis of enantiomerically pure this compound would be a significant contribution to the field of asymmetric synthesis.
Theoretical and Computational Investigations of this compound Remain Elusive
Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational studies specifically focused on the chemical compound this compound are not publicly available. As a result, a thorough and scientifically accurate article based on the requested outline, including data on its electronic structure, quantum chemical calculations, and reaction mechanisms, cannot be generated at this time.
The inquiry sought an in-depth analysis of this compound, structured around a detailed outline that included:
Electronic Structure and Quantum Chemical Calculations:
Density Functional Theory (DFT) for ground state geometries and electronic properties.
Natural Bond Orbital (NBO) analysis for charge transfer.
Frontier Molecular Orbital (FMO) theory for reactivity predictions.
Reaction Mechanism Prediction and Transition State Analysis:
Computational modeling of synthetic steps and intermediates.
Energy profile mapping of cyclization and derivatization reactions.
Extensive searches were conducted using a variety of keywords and databases relevant to computational chemistry and organic synthesis. These searches included terms such as "this compound DFT," "NBO analysis of substituted azepanones," "computational modeling of Dieckmann condensation for azepanones," and "transition state analysis of azepane synthesis."
The creation of a scientifically rigorous article as requested, complete with detailed research findings and data tables, is contingent upon the existence of such primary research. Without access to published computational data for this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, we must conclude that the theoretical and computational characterization of this compound has not yet been reported in the accessible scientific literature.
Theoretical and Computational Studies on 1 Benzyl 5 Phenylazepan 4 One
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, offering a view of the dynamic evolution of a system. wikipedia.org
Prediction of Binding Modes with Hypothetical Biological Receptors
There are no published studies that predict the binding modes of 1-benzyl-5-phenylazepan-4-one with any biological receptors. Such a study would typically involve docking the compound into the active site of a target protein to predict its binding affinity and interaction patterns.
Analysis of Binding Site Dynamics and Ligand Conformation during Interaction
No research is available that analyzes the binding site dynamics or the conformational changes of This compound upon interaction with a biological target. This type of analysis would require molecular dynamics simulations of the ligand-protein complex.
Virtual Screening Methodologies for Exploring Analog Binding Potential
Virtual screening is a computational method used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov There are no virtual screening studies reported in the literature that explore the binding potential of analogs of This compound .
Reactivity Profiles and Derivatization Chemistry of 1 Benzyl 5 Phenylazepan 4 One
Reactions at the Azepanone Ketone Carbonyl Group
The carbonyl group at the C4 position of the azepane ring is a primary site for chemical modification. As a ketone, it is electrophilic and susceptible to attack by a wide variety of nucleophiles. Its reactivity is influenced by the steric environment of the seven-membered ring and the electronic effects of the adjacent phenyl group and nitrogen atom.
Nucleophilic addition is a fundamental reaction of the carbonyl group, where a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This reaction can be used to introduce a variety of functional groups at the C4 position.
Selective reduction of the ketone to a secondary alcohol is a common transformation. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose, yielding 1-benzyl-5-phenylazepan-4-ol. libretexts.org The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to diastereomeric alcohol products (syn and anti).
Furthermore, the addition of organometallic reagents, like Grignard reagents (R-MgX) or organolithium compounds (R-Li), allows for the formation of new carbon-carbon bonds. libretexts.org This reaction converts the ketone into a tertiary alcohol, introducing an alkyl or aryl group at the C4 position.
| Reaction Type | Reagent | Product | Notes |
| Selective Reduction | Sodium Borohydride (NaBH₄) | 1-benzyl-5-phenylazepan-4-ol | A mild reducing agent that selectively reduces ketones and aldehydes. |
| Selective Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-benzyl-5-phenylazepan-4-ol | A powerful reducing agent; requires anhydrous conditions and a separate workup step. libretexts.org |
| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) followed by H₃O⁺ | 1-benzyl-4-methyl-5-phenylazepan-4-ol | Forms a new C-C bond, creating a tertiary alcohol. |
| Organolithium Addition | Phenyllithium (C₆H₅Li) followed by H₃O⁺ | 1-benzyl-4,5-diphenylazepan-4-ol | Introduces an additional phenyl group at the C4 position. |
The ketone functionality allows for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. This process involves the removal of a proton from one of the α-carbons (C3 or C5). The resulting enolate is a potent nucleophile and can react with various electrophiles in what are known as alpha-substitution reactions. youtube.com
In 1-benzyl-5-phenylazepan-4-one, enolization can occur at either the C3 or C5 position. The regioselectivity of this process can be controlled by the reaction conditions (e.g., choice of base, temperature). The C5 position is adjacent to a phenyl group, which can further stabilize the enolate through resonance, potentially favoring substitution at this site. Common electrophiles for α-substitution include alkyl halides (for alkylation) and other carbonyl compounds (for aldol (B89426) reactions).
| Reaction Type | Reagents | Potential Product(s) | Mechanism |
| Alpha-Alkylation | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-benzyl-3-methyl-5-phenylazepan-4-one and/or 1-benzyl-5-methyl-5-phenylazepan-4-one | Base-promoted formation of an enolate, followed by nucleophilic attack on the alkyl halide. youtube.com |
| Aldol Addition | 1. Lithium Diisopropylamide (LDA) 2. Benzaldehyde (C₆H₅CHO) | α-(hydroxy(phenyl)methyl)-1-benzyl-5-phenylazepan-4-one derivatives | The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. |
The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives to form C=N double bonds. These reactions typically proceed via nucleophilic addition to the carbonyl, followed by dehydration, and are often catalyzed by acid. numberanalytics.com
Imines: Reaction with a primary amine (R-NH₂) yields an imine (or Schiff base). The properties of the resulting imine depend on the nature of the 'R' group. organic-chemistry.orgrsc.org
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime. wikipedia.orgkhanacademy.org Oximes are crystalline solids and are useful for the characterization and purification of ketones. They can also serve as precursors for the Beckmann rearrangement. masterorganicchemistry.com
Hydrazones: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., methylhydrazine) forms a hydrazone. numberanalytics.com Hydrazone formation is a key step in the Wolff-Kishner reduction, which converts a ketone to an alkane. libretexts.org
| Derivative | Reagent | General Product Structure | Significance |
| Imine | Primary Amine (R-NH₂) | C=N-R | Versatile intermediates in organic synthesis. mdpi.com |
| Oxime | Hydroxylamine (NH₂OH) | C=N-OH | Stable derivatives, precursors for Beckmann rearrangement. masterorganicchemistry.comorganic-chemistry.org |
| Hydrazone | Hydrazine (H₂NNH₂) | C=N-NH₂ | Intermediates in the Wolff-Kishner reduction. libretexts.orgorgsyn.org |
| N-Aryl Hydrazone | Phenylhydrazine (C₆H₅NHNH₂) | C=N-NHC₆H₅ | Used in the Fischer indole (B1671886) synthesis. |
Transformations Involving the Azepane Nitrogen Atom
The tertiary nitrogen atom in the azepane ring is a nucleophilic and basic center. Its reactivity is central to the derivatization of the heterocyclic core, allowing for quaternization and influencing the conformational dynamics of the ring system.
As a tertiary amine, the nitrogen atom in this compound is already fully alkylated with a benzyl (B1604629) group and two alkyl substituents from the azepane ring. Therefore, it cannot undergo further N-acylation reactions, which require the presence of an N-H bond. googleapis.com
However, N-alkylation can occur. This reaction involves the nitrogen atom acting as a nucleophile and attacking an alkylating agent, such as an alkyl halide. This process does not add a new substituent in the same way as with a primary or secondary amine but rather converts the tertiary amine into a quaternary ammonium (B1175870) salt. This transformation is more accurately described as quaternization.
Quaternization is the process where a tertiary amine reacts with an alkylating agent to form a quaternary ammonium salt. The nitrogen atom of this compound can readily react with alkyl halides like methyl iodide (CH₃I) or benzyl bromide to yield the corresponding ammonium salt. This reaction introduces a positive charge on the nitrogen atom and creates a new chiral center if the new alkyl group is different from the existing ones.
Nitrogen inversion , also known as pyramidal inversion, is a process where the nitrogen atom and its three substituents rapidly oscillate through a planar transition state. wikipedia.org For most tertiary amines, this process is very fast at room temperature, preventing the isolation of enantiomers where the nitrogen is the sole stereocenter. The energy barrier for this inversion in cyclic amines can be influenced by steric hindrance, angle strain within the ring, and electronic effects. mdpi.comd-nb.info In the case of this compound, the presence of the bulky benzyl and phenyl groups, as well as the constraints of the seven-membered ring, would be significant factors in the dynamics of its nitrogen inversion.
| Phenomenon | Reagent/Condition | Result | Key Factors |
| Quaternization | Methyl Iodide (CH₃I) | 1-benzyl-1-methyl-4-oxo-5-phenylazepanium iodide | Formation of a quaternary ammonium salt. |
| Nitrogen Inversion | Thermal energy (variable temperature NMR) | Interconversion of nitrogen invertomers | Steric bulk of N-benzyl group, ring conformation, temperature. wikipedia.orgmdpi.com |
Electrophilic and Nucleophilic Aromatic Substitutions on Phenyl and Benzyl Moieties
The structure of this compound contains two aromatic rings—a phenyl group at the 5-position and a benzyl group attached to the nitrogen atom. Both rings could potentially undergo electrophilic aromatic substitution reactions. wikipedia.org The benzyl group's phenyl ring is generally expected to be more reactive towards electrophiles than the isolated phenyl group, due to the activating nature of the alkyl substituent. libretexts.org Conversely, nucleophilic aromatic substitution would typically require the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule. wikipedia.orglibretexts.org
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. harvard.edu In this compound, the tertiary amine of the azepane ring could potentially act as a DMG, directing lithiation to the ortho positions of the N-benzyl group. wikipedia.org However, no specific studies demonstrating this for the title compound have been found.
Halogenation and Nitration Studies
Halogenation and nitration are common electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com It is plausible that under standard conditions (e.g., Br₂/FeBr₃ for bromination or HNO₃/H₂SO₄ for nitration), the benzyl group's phenyl ring would be preferentially substituted at the ortho and para positions. uci.edu The phenyl group at the 5-position would be less reactive. No experimental data for these specific reactions on this compound are available.
Ring Transformation and Rearrangement Reactions of the Azepane Core
The seven-membered azepane ring is a common structural motif in biologically active compounds. uni-regensburg.de Its conformational flexibility can lead to various rearrangement reactions.
Ring Contraction and Expansion Mechanisms
Ring contractions of cyclic ketones can sometimes be induced under specific conditions, often involving rearrangement of a carbocation intermediate. youtube.com Similarly, ring expansions of heterocyclic systems are known, for example, through the involvement of episulfonium ions or photochemical nitrene insertions. rsc.orgmanchester.ac.uk Research on other azepane derivatives has explored such transformations. researchgate.net However, no literature specifically describes ring contraction or expansion mechanisms for this compound.
Skeletal Rearrangements Under Specific Reaction Conditions
Skeletal rearrangements of azepane and other nitrogen-containing heterocyclic cores have been documented, often triggered by acids, bases, or transition metals. researchgate.netwiley-vch.de These can involve complex bond migrations and result in the formation of different heterocyclic systems. For instance, the Clayden rearrangement involves the 1,4-aryl shift in lithiated ureas derived from N-heterocycles. researchgate.net Without experimental studies, any proposed skeletal rearrangements for this compound would be purely speculative.
Synthesis of Structurally Related Analogs for Structure-Activity Relationship (SAR) Exploration
The synthesis of analogs is crucial for understanding structure-activity relationships (SAR). nih.govnih.gov For this compound, this could involve modifications at several positions:
Substitution on the N-benzyl ring. nih.gov
Substitution on the 5-phenyl ring.
Variation of the substituent at the 5-position (e.g., replacing the phenyl group).
Modification of the azepane ring, such as introducing substituents or altering the ring size.
While SAR studies have been conducted on various N-benzyl derivatives and other heterocyclic compounds, nih.govresearchgate.netdundee.ac.uk no such studies focusing on analogs of this compound were identified in the performed search.
Systematic Modification of Substituents on Phenyl and Benzyl Groups
The presence of both a phenyl group at the C5 position and an N-benzyl group allows for a wide range of modifications to modulate the compound's properties. These modifications typically involve electrophilic aromatic substitution reactions, though the specific conditions would need to be optimized to account for the functionalities of the core structure.
The reactivity of the phenyl and benzyl aromatic rings towards electrophilic substitution is influenced by the existing substituents. The N-benzyl group, being attached to a nitrogen atom, can have its electronic properties modulated by the nitrogen's lone pair. The C5-phenyl group's reactivity is more directly comparable to substituted benzenes.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) onto the phenyl or benzyl ring. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen (e.g., -Br, -Cl) onto the phenyl or benzyl ring. |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group (-COR) onto the phenyl or benzyl ring. nih.gov |
Derivatization at Specific Azepanone Ring Positions
The azepanone ring itself offers several sites for derivatization, primarily the C4-carbonyl group, the adjacent α-carbons (C3 and C5), and the nitrogen atom via debenzylation.
C4-Carbonyl Group Reactions: The ketone at the C4 position is a key site for a variety of nucleophilic addition and condensation reactions. nih.govepfl.ch These reactions can introduce new functional groups and stereocenters.
Table 2: Representative Reactions at the C4-Carbonyl Group
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Conversion of the ketone to a secondary alcohol (1-benzyl-5-phenylazepan-4-ol). |
| Grignard Reaction | R-MgBr | Formation of a tertiary alcohol with the introduction of an R group. |
| Wittig Reaction | Ph₃P=CHR | Conversion of the carbonyl to an alkene. |
| Reductive Amination | R-NH₂, NaBH₃CN | Formation of a new amine at the C4 position. |
Reactions at α-Carbons (C3 and C5): The protons on the carbons adjacent to the carbonyl group (C3 and C5) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, and other functionalizations at these positions. The regioselectivity of enolate formation would need to be controlled.
N-Debenzylation: The N-benzyl group can be removed under various conditions, such as catalytic hydrogenation (e.g., Pd/C, H₂) or by using strong acids or bases. researchgate.netresearchgate.netorganic-chemistry.org Cleavage of the N-benzyl group would yield the secondary amine, 5-phenylazepan-4-one, which opens up a plethora of possibilities for further N-functionalization, including acylation, alkylation, and arylation to introduce diverse substituents at the nitrogen atom.
Incorporation into Hybrid Molecular Architectures
The structural motifs within this compound make it a potential building block for the synthesis of more complex, hybrid molecules. mdpi.com The term "hybrid molecule" refers to a chemical entity that combines two or more pharmacophores or functional scaffolds to create a new molecule with potentially enhanced or novel properties.
The derivatization strategies mentioned above can be employed to link this compound to other molecular fragments. For example:
The secondary amine generated after N-debenzylation could be coupled with carboxylic acids, sulfonyl chlorides, or other electrophilic partners to form amide, sulfonamide, or other linkages, respectively.
Functional groups introduced onto the phenyl or benzyl rings (e.g., via nitration followed by reduction to an amine) could serve as handles for further conjugation.
The carbonyl group can be transformed into a linker. For instance, conversion to a hydrazone could allow for the attachment of other heterocyclic systems. mdpi.com
The synthesis of such hybrid molecules is a common strategy in medicinal chemistry to explore new chemical space and develop compounds with improved biological profiles. The azepane core is a known privileged scaffold in drug discovery, appearing in numerous bioactive compounds. researchgate.netresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-benzylazepan-2-one |
| 5-phenylazepan-2-one |
| 1-benzyl-5-phenylazepan-4-ol |
| 5-phenylazepan-4-one |
Information regarding the biological interactions of the chemical compound "this compound" is not available in the public domain.
Extensive searches of scientific literature and databases have yielded no specific research data on the in vitro enzymatic interactions, receptor binding profiles, or cellular target modulation of this compound. Consequently, it is not possible to provide a detailed, evidence-based article on the mechanistic probes of its biological interactions as requested.
The following outline was intended to be populated with specific experimental findings for this compound; however, no such studies have been published.
Mechanistic Probes of Biological Interactions Involving 1 Benzyl 5 Phenylazepan 4 One
Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail. Further research would be needed to be conducted on 1-benzyl-5-phenylazepan-4-one to generate the data necessary to fulfill the requested article structure.
Mechanistic Insights into this compound: A Review of Biological Interaction Studies
Despite extensive searches of scientific literature and databases, detailed mechanistic studies and specific biological interaction data for the chemical compound this compound are not publicly available at this time. Therefore, the following sections outline the established scientific methodologies that would be employed to investigate the biological interactions of a novel compound like this compound, as per the requested structure.
Future Research Directions and Translational Perspectives for 1 Benzyl 5 Phenylazepan 4 One
Development of Novel and More Efficient Synthetic Routes
A primary obstacle to the widespread investigation of azepane derivatives is the challenge associated with their synthesis. nih.gov Traditional methods often involve ring-closing or ring-expansion reactions, which can suffer from low yields and limited substrate scope. researchgate.net Future research must prioritize the development of more robust and efficient synthetic strategies to access 1-benzyl-5-phenylazepan-4-one and its analogues.
Promising avenues include leveraging modern synthetic methodologies that have proven effective for other nitrogen heterocycles. For instance, a recently developed photochemical dearomative ring expansion of nitroarenes presents a powerful, two-step strategy to create complex azepanes from simple starting materials. researchgate.net Other innovative techniques, such as rhodium-catalyzed migration-annulation protocols acs.org and tandem amination/cyclization of functionalized allenynes, could be adapted for the construction of the azepan-4-one (B24970) core. nih.gov The goal is to establish a modular and scalable route that allows for facile diversification of the benzyl (B1604629) and phenyl substituents, enabling comprehensive structure-activity relationship (SAR) studies.
| Synthetic Strategy | Potential Advantages | Key Challenges for Investigation | Relevant Precursors |
|---|---|---|---|
| Classical Ring Expansion (e.g., Schmidt or Beckmann rearrangement) | Well-established chemistry | Regioselectivity, harsh reaction conditions, potential for side products | Substituted cyclohexanones |
| Reductive Amination/Cyclization | Convergent approach | Efficiency of the 7-endo-trig cyclization, precursor availability | Keto-aldehyde or keto-ester precursors |
| Photochemical Dearomative Ring Expansion | High novelty, access to complex substitution patterns | Substrate specificity, scalability of photochemical reactions | Substituted nitroarenes |
| Rh-Carbene Mediated Annulation | High efficiency, good functional group tolerance | Catalyst cost, synthesis of diazo precursors | Diazo compounds and amine precursors |
Further Exploration of Stereoselective Synthetic Methodologies
The presence of a stereocenter at the C5 position (bearing the phenyl group) in this compound necessitates a focused effort on stereoselective synthesis. The biological activity of chiral molecules is often highly dependent on their absolute configuration, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.
Future research should explore various asymmetric synthesis strategies to gain access to enantiopure (R)- and (S)-1-benzyl-5-phenylazepan-4-one. This could be achieved through several established approaches:
Catalytic Asymmetric Synthesis: Employing chiral transition-metal catalysts or organocatalysts to guide the stereochemical outcome of a key ring-forming or functionalization step. nih.govmdpi.com
Chiral Pool Synthesis: Starting from readily available, enantiopure precursors, such as amino acids or carbohydrates, to construct the azepane skeleton with a predefined stereochemistry. acs.org
Diastereoselective Reactions: Attaching a chiral auxiliary to an achiral precursor to direct a subsequent diastereoselective transformation, followed by removal of the auxiliary.
A particularly innovative approach could be the adaptation of methods like osmium-catalyzed tethered aminohydroxylation on specifically designed alkene precursors, which has been used to synthesize heavily hydroxylated azepane iminosugars. acs.org Achieving control over the C5 stereocenter is paramount for elucidating the specific interactions of each enantiomer with biological targets.
Advanced Computational Predictions for Reactivity and Interaction Mechanisms
Computational chemistry provides powerful predictive tools that can guide and accelerate experimental research. hilarispublisher.com For a molecule like this compound, with its conformationally flexible seven-membered ring, in silico methods are indispensable for understanding its behavior at a molecular level. nih.govresearchgate.net
Future computational studies should focus on several key areas:
Conformational Analysis: Using methods like Density Functional Theory (DFT) to map the potential energy surface of the azepane ring and identify the most stable chair, boat, and twist-boat conformations. Understanding the preferred geometry is crucial for predicting both its chemical reactivity and its ability to bind to biological targets. nih.govresearchgate.net
Reactivity Prediction: Calculating molecular global reactivity descriptors (e.g., frontier molecular orbitals, Fukui functions) to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of subsequent functionalization reactions. nih.gov
Molecular Docking: Screening virtual libraries of biological targets (e.g., enzymes, receptors) to identify potential protein partners for this compound. nih.gov This can generate hypotheses about its mechanism of action and prioritize experimental biological screening.
Mechanism Elucidation: Modeling the transition states and reaction pathways of proposed synthetic routes to optimize reaction conditions and understand the origins of stereoselectivity. mit.edu
| Computational Method | Research Objective | Key Parameters to be Calculated | Anticipated Outcome |
|---|---|---|---|
| Density Functional Theory (DFT) | Determine stable conformations and electronic properties | Relative energies of conformers, HOMO-LUMO gap, Molecular Electrostatic Potential (MEP) | Prediction of the most stable 3D structure and sites of reactivity |
| Molecular Docking | Identify potential biological targets | Binding affinity scores, interaction poses | A ranked list of proteins (e.g., kinases, GPCRs) for in vitro screening |
| Molecular Dynamics (MD) Simulation | Analyze dynamic behavior in a biological environment | Root Mean Square Deviation (RMSD), protein-ligand contact analysis | Understanding the stability of the ligand-protein complex over time |
Investigation of Novel Biological Targets and Undiscovered Mechanistic Pathways
The azepane core is found in over 20 FDA-approved drugs and numerous bioactive natural products, demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. nih.govlifechemicals.comnih.gov Given this precedent, a systematic investigation into the biological profile of this compound is a critical future direction. A related compound, 1-benzyl-1,4-diazepan-5-one, has been identified as a potential inhibitor of human nitric oxide synthesis, providing a logical starting point for investigation. nih.govnih.gov
A comprehensive research program would involve screening both enantiomers of the compound against diverse panels of biological targets. High-throughput screening campaigns could probe its activity against kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in metabolic or neurodegenerative diseases. Following an initial hit, detailed SAR studies would be conducted by synthesizing analogues with modifications to the N-benzyl and C5-phenyl groups to map the key interactions responsible for biological activity.
| Therapeutic Area | Potential Biological Target Class | Rationale / Example Drug |
|---|---|---|
| Oncology | Protein Kinase Inhibitors | Balanol, a natural product with an azepane core, is a potent ATP-competitive inhibitor of protein kinase C. lifechemicals.com |
| Central Nervous System | Histamine (B1213489) Receptors, Serotonin Transporters | Azelastine is a histamine antagonist; other azepanes show antidepressant and anticonvulsant activity. lifechemicals.comtandfonline.com |
| Metabolic Disease | α-Glucosidase Inhibitors, Dipeptidyl Peptidase-4 (DPP-4) | Tolazamide is an azepane-containing oral blood glucose-lowering drug. lifechemicals.com |
| Infectious Diseases | Bacterial or Viral Enzymes | Azepane derivatives have shown broad-spectrum antimicrobial and antiviral properties. nih.govnih.gov |
Integration into Complex Chemical Systems and Materials Science Applications
Beyond its pharmaceutical potential, the unique structural features of this compound make it a candidate for applications in materials science. The rigid phenyl group, the functional ketone handle, and the nitrogen atom offer multiple points for modification and integration into larger systems.
Future research could explore its use as a novel monomer for polymerization. The carbonyl and aromatic functionalities could be leveraged to create specialty polyamides or other condensation polymers with unique thermal or mechanical properties. Furthermore, nitrogen-containing heterocyclic cores have been used to create functional nanographenes and other contorted polycyclic aromatic hydrocarbons, where the heteroatom helps to tune the electronic and photophysical properties of the material. acs.org The this compound scaffold could serve as a building block for chiral, helical nanostructures with potential applications in optoelectronics or asymmetric catalysis.
Addressing Unresolved Challenges and Identifying New Opportunities in Azepane Chemistry Research
The overarching challenge in the field remains the relative difficulty of azepane synthesis and functionalization compared to smaller ring systems. researchgate.net This has led to their underrepresentation in screening libraries and a poorer understanding of their SAR profiles.
However, this challenge presents a significant opportunity. The exploration of the 3D chemical space occupied by azepanes is a frontier in medicinal chemistry. researchgate.net The conformational flexibility that complicates synthesis can be a distinct advantage in drug design, allowing the molecule to adapt its shape to bind to complex or allosteric sites on protein targets that are inaccessible to more rigid molecules. lifechemicals.com
The systematic study of this compound, from developing novel syntheses and computational models to exploring its biological and material properties, can serve as a powerful case study. The knowledge gained from such a focused effort will not only reveal the potential of this specific compound but also contribute to overcoming the broader challenges in azepane chemistry, ultimately unlocking a new class of molecules for therapeutic and technological innovation.
Q & A
Basic Research Question
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities; optimize mobile phase (e.g., acetonitrile/water gradients) for resolution .
- GC-MS : Suitable for volatile derivatives; derivatize with trimethylsilyl groups if necessary .
- Melting point analysis : Compare experimental values with literature to detect polymorphic forms .
Validation : Cross-validate results with H/C NMR integration and elemental analysis .
How can reaction mechanisms for key transformations in this compound synthesis be elucidated?
Advanced Research Question
- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-determining steps .
- Isotopic labeling : Use C or H isotopes to trace bond reorganization in cyclization steps .
- Computational modeling : Apply density functional theory (DFT) to simulate transition states and intermediates .
- Trapping experiments : Introduce radical scavengers or nucleophiles to detect reactive intermediates .
What strategies are effective for evaluating the biological activity of this compound?
Advanced Research Question
- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays or surface plasmon resonance (SPR) .
- Structure-activity relationship (SAR) : Synthesize analogs with modified benzyl/phenyl groups to identify pharmacophores .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with control compounds .
- ADMET profiling : Use Caco-2 permeability assays and microsomal stability tests to predict pharmacokinetics .
How can scale-up challenges for this compound synthesis be addressed?
Advanced Research Question
- Process optimization : Replace batch reactions with flow chemistry to improve heat/mass transfer .
- Catalyst recycling : Use heterogeneous catalysts (e.g., Pd/C) to reduce costs and simplify purification .
- Solvent selection : Switch to greener solvents (e.g., ethanol/water mixtures) without compromising yield .
- By-product management : Implement in-line purification techniques (e.g., catch-and-release columns) .
What computational tools are suitable for predicting the physicochemical properties of this compound?
Basic Research Question
- Software : Use Gaussian or Schrödinger Suite for logP, pKa, and solubility predictions via QSPR models .
- Molecular docking : AutoDock Vina or Glide to simulate binding to biological targets (e.g., receptors) .
- ADMET prediction : Platforms like SwissADME or ADMETLab to assess bioavailability and toxicity .
How can chiral resolution of this compound enantiomers be achieved?
Advanced Research Question
- Chiral HPLC : Use columns with cellulose-/amylose-based stationary phases and hexane/isopropanol mobile phases .
- Kinetic resolution : Employ enantioselective catalysts (e.g., chiral oxazaborolidines) during synthesis .
- Crystallization : Induce diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
What experimental designs mitigate degradation of this compound under storage?
Basic Research Question
- Stress testing : Expose to heat, light, and humidity; monitor degradation via LC-MS to identify labile sites .
- Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen atmosphere to prevent oxidation .
- Packaging : Use amber glass vials with desiccants to block UV light and moisture .
How can researchers reconcile contradictory bioactivity data across studies on this compound?
Advanced Research Question
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) to identify variables affecting outcomes .
- Standardization : Adopt validated protocols (e.g., NIH guidelines for cytotoxicity assays) .
- Orthogonal assays : Confirm activity using alternative methods (e.g., Western blotting alongside SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
